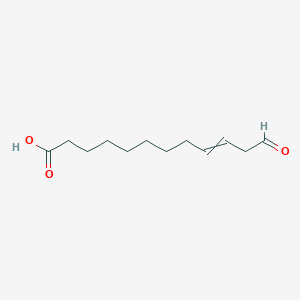

12-Oxododec-9-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

12-oxododec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHXTOVLSZRTHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CCC=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of 12-Oxododec-9-enoic Acid from Soybeans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and proposed methodologies for the isolation and quantification of 12-oxododec-9-enoic acid from soybeans (Glycine max). While direct literature on the isolation of this specific oxylipin from soybeans is scarce, its presence is confirmed as a metabolite of linoleic and linolenic acids. This document consolidates information on the relevant biosynthetic pathways and outlines a detailed, composite protocol for its extraction, purification, and analysis based on established methods for similar compounds in plant matrices. The provided experimental designs, data presentation tables, and pathway diagrams are intended to serve as a foundational resource for researchers aiming to investigate this and other C12 oxylipins in soybeans.

Introduction

Oxylipins are a diverse class of bioactive compounds derived from the oxidation of polyunsaturated fatty acids. In plants, they play crucial roles in defense signaling, growth, and development. This compound is a C12 oxylipin, a product of the hydroperoxide lyase (HPL) branch of the lipoxygenase (LOX) pathway. Its presence in soybeans has been noted, arising from the enzymatic breakdown of the abundant precursors, linoleic acid and α-linolenic acid. The structural similarity of this compound to other signaling molecules, such as traumatic acid and jasmonates, suggests its potential as a bioactive compound, making its isolation and characterization a subject of interest for drug discovery and plant biochemistry.

Biosynthesis of this compound in Soybeans

The formation of this compound in soybeans is a multi-step enzymatic process initiated by cellular stress, such as wounding or pathogen attack, which activates lipases to release fatty acids from membrane lipids.

Key Precursors in Soybean:

-

Linoleic Acid (C18:2): A major polyunsaturated fatty acid in soybean oil.

-

α-Linolenic Acid (C18:3): Also present in significant quantities in soybeans.

The Biosynthetic Pathway involves two key enzymes:

-

Lipoxygenase (LOX): Soybeans are a rich source of LOX. This enzyme catalyzes the dioxygenation of linoleic or linolenic acid to form 13-hydroperoxy-octadecadienoic acid (13-HPOD) or 13-hydroperoxy-octadecatrienoic acid (13-HPOT), respectively.

-

Hydroperoxide Lyase (HPL): This enzyme cleaves the 13-hydroperoxide precursors. This cleavage results in the formation of a C12 oxo-acid, 12-oxo-(9Z)-dodecenoic acid, and a C6 volatile aldehyde (hexanal or hexenal).

The following diagram illustrates this pathway:

Proposed Experimental Protocol for Isolation and Purification

The following is a detailed, multi-stage protocol for the extraction, purification, and quantification of this compound from soybean tissue. This protocol is a composite based on established methods for plant oxylipin analysis.

Experimental Workflow Diagram

Detailed Methodologies

3.2.1. Sample Preparation

-

Plant Material: Use fresh, young soybean leaves or developing seeds, as these tissues are typically active in oxylipin biosynthesis.

-

Homogenization: Immediately freeze the collected tissue in liquid nitrogen to quench enzymatic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

3.2.2. Solvent Extraction

-

Extraction Solvent: Prepare an extraction solvent of ethyl acetate acidified with 0.1% acetic acid. The acidic condition helps to keep the carboxylic acid moieties of the oxylipins in their protonated, less polar form, improving extraction efficiency.

-

Procedure:

-

To the powdered soybean tissue (e.g., 10 g), add 50 mL of the cold extraction solvent.

-

Include an antioxidant such as butylated hydroxytoluene (BHT) at a final concentration of 0.005% (w/v) to prevent non-enzymatic oxidation.

-

If available, add a known amount of a deuterated internal standard for this compound or a related C12 oxylipin for accurate quantification.

-

Homogenize the mixture using a high-speed blender or sonicator for 2-3 minutes on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (organic phase). Repeat the extraction of the pellet with another 50 mL of the extraction solvent and combine the supernatants.

-

3.2.3. Solid Phase Extraction (SPE) for Cleanup

-

SPE Cartridge: Use a reversed-phase C18 SPE cartridge (e.g., 500 mg).

-

Procedure:

-

Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of water acidified with 0.1% acetic acid.

-

Loading: Evaporate the combined organic extracts to near dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 1 mL) of methanol/water (10:90, v/v) and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 15% methanol in water (acidified with 0.1% acetic acid) to remove polar impurities.

-

Elution: Elute the oxylipins with 5 mL of methanol followed by 5 mL of ethyl acetate.

-

Dry the eluate under nitrogen.

-

3.2.4. High-Performance Liquid Chromatography (HPLC) Purification

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

-

Mobile Phase:

-

Solvent A: Water with 0.1% acetic acid.

-

Solvent B: Acetonitrile with 0.1% acetic acid.

-

-

Gradient Elution:

-

Start with a gradient of 30% B, increasing to 70% B over 40 minutes.

-

The flow rate should be maintained at 1 mL/min.

-

-

Detection and Fraction Collection: Monitor the eluate at 210 nm (for the carboxylic acid chromophore). Collect fractions based on the elution profile of an authentic standard of this compound, if available.

3.2.5. Analysis and Quantification by LC-MS/MS

-

Instrumentation: A high-resolution tandem mass spectrometer coupled with a liquid chromatography system.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the analysis of acidic oxylipins.

-

Multiple Reaction Monitoring (MRM): Develop an MRM method for the specific parent-to-daughter ion transition of this compound.

-

Parent Ion [M-H]⁻: m/z 211.1

-

Fragment Ions: Characteristic fragment ions would need to be determined from a standard or by in-source fragmentation.

-

-

Quantification: Create a calibration curve using an authentic standard of this compound. Quantify the amount in the soybean extract by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.

Data Presentation

The following tables provide a framework for presenting the quantitative data obtained from the isolation and analysis of this compound.

Table 1: Precursor Fatty Acid Composition in Soybeans

| Fatty Acid | Typical Concentration Range (mg/g of seed) | Percentage of Total Fatty Acids |

| Linoleic Acid (C18:2) | 450 - 550 | 50 - 60% |

| α-Linolenic Acid (C18:3) | 50 - 100 | 5 - 11% |

| Oleic Acid (C18:1) | 180 - 250 | 20 - 30% |

| Palmitic Acid (C16:0) | 90 - 130 | 10 - 15% |

| Stearic Acid (C18:0) | 20 - 50 | 2 - 5% |

Note: Values are approximate and can vary based on soybean cultivar and growing conditions.

Table 2: Hypothetical Purification Summary for this compound from Soybean Leaves (100g starting material)

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |

| Crude Homogenate | 1500 | 100 | 0.067 | 100 | 1 |

| Solvent Extraction | 300 | 85 | 0.283 | 85 | 4.2 |

| SPE Eluate | 50 | 70 | 1.4 | 70 | 20.9 |

| HPLC Fraction | 2 | 50 | 25 | 50 | 373.1 |

Note: This table is illustrative. "Activity" would need to be defined by a relevant bioassay or by absolute quantification (e.g., in µg).

Table 3: LC-MS/MS Parameters for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 211.1 | To be determined | 100 | To be determined |

| Internal Standard (e.g., d4-12-HETE) | Specific to standard | Specific to standard | 100 | Specific to standard |

Conclusion

This technical guide provides a scientifically grounded framework for the discovery and isolation of this compound from soybeans. Although a direct, published protocol is not yet available, the known biosynthetic pathway and established analytical techniques for oxylipins form a solid basis for future research. The detailed methodologies and data presentation structures outlined herein are intended to facilitate the systematic investigation of this and other C12 oxylipins, potentially uncovering new bioactive molecules for applications in agriculture and medicine. Further research is needed to establish the precise concentration of this compound in various soybean tissues and to elucidate its physiological roles.

Natural sources and abundance of 12-Oxododec-9-enoic acid in the plant kingdom.

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxododec-9-enoic acid is a naturally occurring oxylipin in plants, derived from the oxidative metabolism of polyunsaturated fatty acids. This C12 keto-fatty acid is a key intermediate in the hydroperoxide lyase (HPL) branch of the lipoxygenase (LOX) pathway. It serves as a precursor to the well-known plant wound hormones, traumatin and traumatic acid, implicating it in local and systemic defense responses. This technical guide provides a comprehensive overview of the natural sources, abundance, biosynthesis, and analysis of this compound, along with its putative role in plant signaling.

Natural Sources and Abundance

This compound and its derivatives are primarily found in plant tissues that have been subjected to mechanical wounding. The enzymatic cascade responsible for its synthesis is activated upon tissue damage, leading to a rapid increase in its concentration at the wound site. While its presence is likely widespread across the plant kingdom due to the ubiquity of its precursor fatty acids and the lipoxygenase pathway, detailed quantitative data across a broad range of species is limited.

One of the most well-documented sources is the runner bean (Phaseolus vulgaris). Studies have shown that upon wounding of the bean pods, the amount of endogenous 12-oxo-trans-10-dodecenoic acid (a stereoisomer of this compound, also known as traumatin) increases significantly.[1] Young, actively growing tissues such as leaves, fruits, and seeds are generally considered to be potent sources of this and related oxylipins.[2]

While precise quantification of this compound is not extensively tabulated in the literature, related C18 oxylipin precursors of jasmonic acid, such as 12-oxo-phytodienoic acid (OPDA), have been shown to increase dramatically upon wounding. In several plant species, OPDA levels can exceed those of jasmonic acid by 3- to 5-fold after elicitation or wounding, suggesting a significant flux through the initial stages of the oxylipin pathway which would also favor the production of C12 oxo-acids in tissues with high hydroperoxide lyase activity.[3]

Table 1: Qualitative and Semi-Quantitative Abundance of this compound and its Derivatives in Plants

| Plant Species | Tissue | Stimulus | Compound Measured | Observed Abundance | Reference |

| Phaseolus vulgaris (Runner Bean) | Pods | Slicing and Wounding | 12-oxo-trans-10-dodecenoic acid (Traumatin) | Increased levels detected. Young beans are a better source than older beans. | [1] |

| General | Mesophyll and Meristematic Tissues | Wounding | Traumatic Acid (downstream product) | Common occurrence in many plant species. | [2] |

| General | Young, intensively growing organs (leaves, fruits, seeds) | General growth and wounding | Traumatic Acid and Traumatin | Presence detected. | [2] |

| Various (6 out of 8 species tested) | Not specified | Wounding/Yeast Elicitation | 12-oxo-phytodienoic acid (C18 precursor) | Levels exceed jasmonic acid by 3- to 5-fold. | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is initiated by the release of linoleic acid or α-linolenic acid from plant cell membranes, typically triggered by wounding. The subsequent enzymatic steps are outlined below.

Experimental Protocols

The analysis of this compound from plant tissues typically involves extraction, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction

-

Tissue Homogenization: Immediately freeze the collected plant tissue (e.g., 1 gram) in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Solvent Extraction: Transfer the powdered tissue to a tube containing a mixture of isopropanol and dichloromethane (or a similar solvent system).

-

Phase Separation: Add water and vortex the mixture. Centrifuge to separate the organic and aqueous phases.

-

Collection: Carefully collect the lower organic phase, which contains the lipids including this compound.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

Derivatization for GC-MS Analysis

To increase volatility for GC analysis, the carboxyl and keto groups of this compound must be derivatized.

-

Methoximation: To stabilize the keto group, add methoxyamine hydrochloride in pyridine to the dried extract. Incubate at a controlled temperature (e.g., 37°C) to form the methoxime derivative. This step prevents the formation of multiple derivatives from tautomers.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample. Incubate at a controlled temperature (e.g., 37°C) to convert the carboxylic acid group to its trimethylsilyl (TMS) ester. This increases the volatility of the compound.

GC-MS Analysis

-

Injection: Inject a small volume of the derivatized sample into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the components of the mixture. The oven temperature is programmed to ramp up gradually to achieve optimal separation.

-

Detection and Quantification: The mass spectrometer will ionize the eluted compounds and separate the resulting fragments based on their mass-to-charge ratio. Identification is achieved by comparing the resulting mass spectrum to a known standard or a spectral library. Quantification is typically performed using a stable isotope-labeled internal standard.

Signaling Pathway

The specific signaling pathway of this compound is not as well-defined as that of other oxylipins like jasmonic acid. However, its role as a precursor to the wound hormone traumatic acid suggests its involvement in the plant defense and repair mechanisms. A proposed logical signaling cascade is as follows:

Upon wounding, this compound is synthesized and can be isomerized to traumatin, which is then oxidized to traumatic acid.[4] Traumatic acid is a potent signaling molecule that stimulates cell division near the wound site, leading to the formation of a protective callus and tissue repair.[2][4] This process likely involves the perception of traumatic acid by a yet-to-be-identified receptor, which initiates a downstream signaling cascade, ultimately leading to the activation of genes involved in cell division and defense.

Conclusion

This compound is an important, yet understudied, oxylipin in the plant kingdom. As a key intermediate in the biosynthesis of wound hormones, it holds significant potential for research in plant defense mechanisms and as a target for the development of novel crop protection strategies. Further research is required to fully elucidate its quantitative distribution across various plant species and to detail its specific signaling pathways. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biological significance of this fascinating molecule.

References

- 1. Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traumatic Acid Reduces Oxidative Stress and Enhances Collagen Biosynthesis in Cultured Human Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of 12-oxo-phytodienoic acid in wounded plants and elicited plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Traumatic acid - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis and Characterization of 12-Oxododec-9-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oxododec-9-enoic acid is an oxidized fatty acid metabolite of linoleic and α-linolenic acids, produced via the lipoxygenase pathway.[1] Its structural similarity to key signaling molecules, such as 12-oxo-phytodienoic acid (OPDA), suggests its potential involvement in cellular signaling pathways, particularly in plant defense mechanisms.[2] A thorough understanding of its physicochemical properties through spectroscopic analysis is crucial for elucidating its biological functions and exploring its potential as a therapeutic agent or a precursor for polymer synthesis.[3] This guide provides a comprehensive overview of the spectroscopic characterization of this compound, including predicted data based on structurally related compounds and detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: (9Z)-12-oxododec-9-enoic acid[4]

-

Synonyms: 12-oxo-9(Z)-dodecenoic acid, 12-keto-9Z-Dodecenoic Acid, 12-oxo-cis-9-dodecenoic acid[1]

-

Molecular Formula: C₁₂H₂₀O₃[4]

-

Molecular Weight: 212.28 g/mol [4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 212.28 g/mol | --INVALID-LINK-- |

| IUPAC Name | (9Z)-12-oxododec-9-enoic acid | --INVALID-LINK-- |

| CAS Number | 60485-39-4 | --INVALID-LINK-- |

Spectroscopic Characterization

Due to the limited availability of published spectra for this compound, the following sections provide predicted data based on the analysis of structurally similar oxo fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.75 | t | H-12 (Aldehyde proton) |

| ~5.40 | m | H-9, H-10 (Olefinic protons) |

| ~2.45 | t | H-2 (Protons α to carboxyl) |

| ~2.30 | m | H-11 (Protons α to aldehyde) |

| ~2.05 | m | H-8 (Allylic protons) |

| ~1.60 | m | H-3 |

| ~1.30 | m | H-4, H-5, H-6, H-7 |

Note: Predicted values are based on known chemical shifts for similar functional groups in other fatty acids.[5][6]

| Chemical Shift (δ) ppm | Assignment |

| ~202.0 | C-12 (Aldehyde carbonyl) |

| ~180.0 | C-1 (Carboxyl carbonyl) |

| ~130.0, ~128.0 | C-9, C-10 (Olefinic carbons) |

| ~44.0 | C-11 |

| ~34.0 | C-2 |

| ~29.0 - ~24.0 | Methylene carbons (C-3 to C-8) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For fatty acids, derivatization (e.g., silylation or methylation) is common to improve volatility for gas chromatography-mass spectrometry (GC-MS).

| m/z | Interpretation |

| 212 | [M]⁺ (Molecular ion) |

| 194 | [M - H₂O]⁺ |

| 183 | [M - CHO]⁺ |

| 167 | [M - COOH]⁺ |

| Key Fragments | Characteristic fragments resulting from cleavage at the double bond and adjacent to the carbonyl groups. |

Note: A study involving the synthesis of this compound reported characteristic m/z values of 73, 103, and 129 for its silylated derivative in GC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~2920, ~2850 | Strong | C-H stretch (Aliphatic) |

| ~2720 | Medium | C-H stretch (Aldehyde) |

| ~1730 | Strong | C=O stretch (Aldehyde) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1650 | Medium | C=C stretch (Olefinic) |

| ~1465 | Medium | C-H bend (Methylene) |

| ~915 | Medium | O-H bend (Carboxylic acid dimer) |

Note: These predicted values are based on typical IR absorption frequencies for the functional groups present in the molecule.[7][8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems. This compound contains an isolated carbon-carbon double bond and two isolated carbonyl groups, which are not in conjugation. Therefore, strong absorption in the UV-Vis range is not expected. A weak n→π* transition for the carbonyl groups may be observed around 280-300 nm.

Signaling Pathway Involvement

This compound is a product of the lipoxygenase (LOX) pathway, which is a major route for the metabolism of polyunsaturated fatty acids like linoleic acid and α-linolenic acid in plants.[1] This pathway leads to the production of a variety of bioactive oxylipins. A closely related compound, 12-oxo-phytodienoic acid (OPDA), is a key precursor in the biosynthesis of jasmonic acid (JA), a critical plant hormone involved in defense signaling.[2] Given their structural similarities and common biosynthetic origin, it is plausible that this compound may also play a role in plant defense signaling or act as a modulator of related pathways.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 400 MHz or higher field strength, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 100 MHz or higher, several hundred to thousands of scans may be required depending on sample concentration.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (GC-MS)

-

Derivatization (for GC-MS): To a small amount of the sample, add a silylating agent (e.g., BSTFA with 1% TMCS) or a methylating agent (e.g., BF₃ in methanol) and heat to form the corresponding TMS ester or methyl ester.

-

GC Separation:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program to separate the components, for example, starting at 100°C and ramping to 250°C.

-

-

MS Detection:

-

Couple the GC outlet to a mass spectrometer.

-

Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 50-500.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Perform a background subtraction with the pure solvent if a solution is used.

-

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane).

-

Data Acquisition:

-

Use a quartz cuvette to hold the sample.

-

Record the absorbance spectrum over a range of approximately 200-400 nm.

-

Use the pure solvent as a blank.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Conclusion

The spectroscopic characterization of this compound is essential for understanding its chemical nature and biological significance. While experimental data for this specific molecule is not widely published, a combination of NMR, MS, IR, and UV-Vis spectroscopy, guided by the analysis of structurally related compounds, can provide a comprehensive profile. The protocols and predicted data presented in this guide offer a solid foundation for researchers to undertake the analysis of this and similar oxo fatty acids, paving the way for further investigation into their roles in biological systems and their potential applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12-oxo-9Z-dodecenoic acid | C12H20O3 | CID 9548789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

The Biological Activity of 12-Oxododec-9-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oxododec-9-enoic acid is an oxidized fatty acid metabolite of linoleic and linolenic acids. While its role in plant biology as a precursor to the wound-healing hormone traumatic acid is established, its biological activities in mammalian systems are not well characterized. This technical guide synthesizes the current understanding of this compound, discusses the known biological activities of structurally related compounds to infer its potential functions, and provides an overview of relevant experimental methodologies. The significant bioactivity of the isomeric 13-oxo-octadecadienoic acid (13-Oxo-ODE) as a potent PPARγ agonist and anti-inflammatory agent highlights the critical influence of the oxo-group's position and suggests potential, yet unconfirmed, areas of investigation for this compound.

Introduction

This compound is a C12 oxo-fatty acid derived from the enzymatic oxidation of polyunsaturated fatty acids. In the realm of plant biology, it is recognized as an intermediate in the biosynthesis of traumatic acid, a plant hormone that promotes wound healing. However, its specific biological functions in mammalian cells remain largely unexplored. In contrast, other oxidized fatty acids, such as 13-hydroxyoctadecadienoic acid (13-HODE) and its metabolite 13-oxo-octadecadienoic acid (13-Oxo-ODE), have been identified as endogenous ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of metabolism and inflammation. This guide aims to provide a comprehensive overview of the known information on this compound and to leverage data from related molecules to postulate its potential biological activities and guide future research.

Biosynthesis of this compound

In plants, this compound is formed from linoleic or α-linolenic acid through the lipoxygenase (LOX) pathway. The initial step involves the oxygenation of the fatty acid by a lipoxygenase to form a hydroperoxy derivative. This intermediate is then cleaved by a hydroperoxide lyase to yield this compound and a C6-aldehyde.

Known and Potential Biological Activities

Direct evidence for the biological activity of this compound in mammalian systems is limited. However, the activities of its downstream metabolite, traumatic acid, and its structural isomer, 13-Oxo-ODE, provide valuable insights into its potential functions.

Antimicrobial Activity

In plant pathology, 12-oxo-9(Z)-Dodecenoic acid has demonstrated activity against the oomycete Phytophthora parasitica at a concentration of 100 µM.

Potential Anti-inflammatory and Immunomodulatory Effects

The structural isomer, 13-Oxo-ODE, is a known endogenous ligand for PPARγ. Activation of PPARγ leads to the transcriptional repression of pro-inflammatory genes. Studies have shown that 13-Oxo-ODE can reduce the secretion of the pro-inflammatory cytokine IL-8 in colonic epithelial cells, with a more pronounced effect than the synthetic PPARγ agonist troglitazone. Given the structural similarity, it is plausible that this compound could also interact with PPARγ, although this has not been experimentally verified.

12-Oxododec-9-enoic Acid: A Technical Guide on its Function as an Omega-Oxo Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oxododec-9-enoic acid (12-ODO) is an omega-oxo fatty acid derived from the enzymatic oxidation of polyunsaturated fatty acids. While extensively studied in plants as a precursor to the wound-healing hormone traumatin and a participant in defense signaling, its specific functions in mammalian systems remain an area of emerging research. This technical guide consolidates the current understanding of 12-ODO, drawing parallels from closely related oxo-fatty acids to postulate its potential roles in inflammatory responses and cellular signaling. This document provides a theoretical framework and practical methodologies for researchers investigating the therapeutic potential of 12-ODO.

Introduction

Omega-oxo fatty acids are a class of lipid mediators characterized by the presence of both a carboxyl group and a ketone or aldehyde group. These molecules are products of lipoxygenase (LOX) and subsequent enzymatic pathways and are recognized as important signaling molecules in both plants and animals. This compound, a 12-carbon fatty acid, is formed from linoleic and α-linolenic acids via the 13-lipoxygenase pathway and the action of hydroperoxide lyase.[1] In plants, it is a key intermediate in the biosynthesis of jasmonates and plays a role in stress responses.[2] While direct evidence in mammalian systems is sparse, the structural similarity of 12-ODO to other well-characterized oxo-fatty acids suggests its potential involvement in fundamental cellular processes such as inflammation and nuclear receptor signaling.

Biosynthesis of this compound

The primary pathway for the synthesis of 12-ODO involves a multi-enzyme cascade.[3] This process is initiated by the oxidation of polyunsaturated fatty acids by lipoxygenase, followed by the cleavage of the resulting hydroperoxide by hydroperoxide lyase.

Figure 1: Enzymatic Synthesis of this compound.

Postulated Functions in Mammalian Systems Based on Related Compounds

Direct research on the function of 12-ODO in mammals is limited. However, significant insights can be drawn from studies of structurally similar oxo-fatty acids, such as (9S,13R)-12-oxo-phytodienoic acid (OPDA) and 13-oxo-octadecadienoic acid (13-KODE). These compounds have been shown to exert potent anti-inflammatory effects and modulate key signaling pathways.

Anti-Inflammatory Activity and Macrophage Polarization

Related oxo-fatty acids have been demonstrated to suppress pro-inflammatory responses in macrophages.[4][5] A key mechanism is the modulation of macrophage polarization, a process where macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2) in response to environmental cues. It is hypothesized that 12-ODO may similarly promote a shift from the M1 to the M2 phenotype, thereby reducing the secretion of pro-inflammatory cytokines.

The proposed anti-inflammatory signaling cascade involves the inhibition of the NF-κB pathway and the activation of the Nrf2/HO-1 pathway.[2][5]

Figure 2: Hypothesized Anti-Inflammatory Signaling of 12-ODO.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Many fatty acids and their derivatives are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid and glucose metabolism and inflammation.[6][7] PPARα and PPARγ are key regulators of these processes. The activation of PPARs by synthetic agonists has been a successful strategy for the treatment of metabolic diseases. It is plausible that 12-ODO, as an endogenous fatty acid metabolite, could act as a PPAR agonist.

| Receptor | Primary Tissue Distribution | Key Functions | Potential Effect of 12-ODO Agonism |

| PPARα | Liver, heart, skeletal muscle, kidney | Fatty acid oxidation, ketogenesis, anti-inflammation | Increased lipid catabolism, reduced inflammation |

| PPARγ | Adipose tissue, macrophages | Adipogenesis, lipid storage, insulin sensitization, anti-inflammation | Improved insulin sensitivity, anti-inflammatory effects in macrophages |

Table 1: Overview of PPARs and Potential Implications of 12-ODO Agonism

Experimental Protocols

The following are generalized protocols for investigating the potential functions of 12-ODO, based on methodologies used for similar oxo-fatty acids.

Macrophage Polarization Assay

This protocol describes the in vitro differentiation and polarization of macrophages to assess the effect of 12-ODO on their phenotype.

Figure 3: Workflow for Macrophage Polarization Assay.

Methodology:

-

Cell Culture: Culture a murine macrophage cell line, such as RAW 264.7, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in 6-well plates and allow them to adhere. Pre-treat cells with varying concentrations of 12-ODO (e.g., 1-50 µM) for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Expression: Quantify the mRNA levels of TNF-α, IL-6, and iNOS using RT-qPCR.

-

Protein Expression: Analyze the protein levels of key signaling molecules (e.g., phosphorylated NF-κB, Nrf2, HO-1) by Western blotting.

-

PPAR Activation Luciferase Reporter Assay

This assay determines if 12-ODO can activate PPARα or PPARγ.

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with:

-

An expression vector for the full-length PPARα or PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

Treatment: After 24 hours, treat the transfected cells with varying concentrations of 12-ODO or a known PPAR agonist (e.g., rosiglitazone for PPARγ) for 18-24 hours.

-

Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control after normalizing to Renilla luciferase activity.

Data Presentation

Currently, there is a lack of published quantitative data on the specific biological activities of this compound in mammalian systems. The table below is a template for organizing such data as it becomes available through future research.

| Assay | Target | Metric | Value | Reference |

| PPARγ Activation | Human PPARγ | EC50 | Data not available | |

| Anti-inflammatory | NO production in RAW 264.7 | IC50 | Data not available | |

| Anti-inflammatory | TNF-α secretion in macrophages | IC50 | Data not available |

Table 2: Template for Quantitative Data on this compound

Conclusion and Future Directions

This compound represents an understudied omega-oxo fatty acid with significant therapeutic potential, inferred from the well-documented activities of its structural analogs. The hypothesized anti-inflammatory and PPAR-activating properties of 12-ODO warrant further investigation. Future research should focus on:

-

Directly assessing the anti-inflammatory effects of 12-ODO in various in vitro and in vivo models of inflammation.

-

Quantitatively determining the binding affinity and activation potential of 12-ODO for PPARα and PPARγ.

-

Elucidating the precise molecular mechanisms underlying the biological activities of 12-ODO, including its effects on the NF-κB and Nrf2 signaling pathways.

-

Investigating the metabolism and pharmacokinetics of 12-ODO in mammalian systems.

A thorough characterization of the biological functions of this compound will be crucial for evaluating its potential as a novel therapeutic agent for metabolic and inflammatory diseases.

References

- 1. 12-Hydroxyoctadec-9-enoic acid | C18H34O3 | CID 8839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (9S,13R)-12-oxo-phytodienoic acid attenuates inflammation by inhibiting mPGES-1 and modulating macrophage polarization via NF-κB and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Are fish oil omega-3 long-chain fatty acids and their derivatives peroxisome proliferator-activated receptor agonists? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Impact of omega-3 fatty acids supplementation on the gene expression of peroxisome proliferator activated receptors-γ, α and fibroblast growth factor-21 serum levels in patients with various presentation of metabolic conditions: a GRADE assessed systematic review and dose–response meta-analysis of clinical trials [frontiersin.org]

Methodological & Application

Efficient Production of 12-Oxododec-9-enoic Acid: An Enzymatic Cascade Approach

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the efficient production of 12-oxododec-9-enoic acid (12-ODO) using a three-enzyme cascade. This biocatalytic approach offers a green and sustainable alternative to traditional chemical synthesis, utilizing renewable starting materials. The protocols are intended for researchers, scientists, and professionals in drug development and related fields who are interested in the synthesis of oxylipins and their derivatives.

Introduction

This compound is an oxylipin, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. These molecules are involved in various physiological and pathological processes, making them interesting targets for drug development and biological studies. The enzymatic cascade described herein mimics the natural plant lipoxygenase pathway to convert linoleic acid, a readily available fatty acid from vegetable oils, into 12-ODO.

The cascade employs three key enzymes: a lipase, a lipoxygenase (LOX), and a hydroperoxide lyase (HPL). The lipase first liberates linoleic acid from triglycerides present in vegetable oils. Subsequently, lipoxygenase catalyzes the specific dioxygenation of linoleic acid to form 13S-hydroperoxyoctadecadienoic acid (13S-HPODE). Finally, hydroperoxide lyase cleaves this intermediate to yield this compound and a co-product, hexanal.[1][2][3]

Enzymatic Cascade Pathway

The enzymatic cascade for the production of this compound from triglycerides is a three-step process.

Caption: Enzymatic cascade for 12-ODO production.

Experimental Workflow

The overall experimental workflow for the production and analysis of 12-ODO is outlined below. It encompasses enzyme expression and purification, the cascade reaction, and subsequent product analysis.

Caption: Experimental workflow for 12-ODO synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the enzymatic production of 12-ODO.

Table 1: Enzyme Sources and Yields

| Enzyme | Source Organism | Starting Material | Product Yield of 12-ODO | Reference |

| Lipase | Pseudomonas fluorescens | Safflower Oil | 43% (in one-pot cascade) | [2][4] |

| Lipase | Candida rugosa | Sunflower Oil | - | [1] |

| Lipoxygenase (LOX-1) | Glycine max (Soybean) | Safflower Oil | 43% (in one-pot cascade) | [2][4] |

| Hydroperoxide Lyase (HPL) | Carica papaya (recombinant, N-terminally truncated) | 13S-HPODE (1 mM) | 90% (in 10 seconds) | [2][4][5] |

Table 2: Kinetic Parameters of Recombinant Papaya HPL

| Parameter | Value | Reference |

| kcat/KM | 2.73 x 10^6 s⁻¹·M⁻¹ | [2][5] |

Experimental Protocols

Materials and Reagents

-

Enzymes:

-

Lipase from Pseudomonas fluorescens or Candida rugosa

-

Lipoxygenase from soybean (Glycine max)

-

Recombinant N-terminally truncated hydroperoxide lyase from papaya (Carica papaya) expressed in E. coli (see protocol 5.2)

-

-

Substrates:

-

Safflower oil or other high-linoleic acid vegetable oil

-

-

Reagents for Enzyme Expression and Purification:

-

Appropriate bacterial expression host (e.g., E. coli BL21(DE3))

-

Expression vector (e.g., pET vector)

-

Lysogeny broth (LB) or other suitable growth medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Buffers for lysis, washing, and elution

-

-

Reagents for Enzymatic Reaction and Analysis:

-

Reaction buffer (e.g., sodium phosphate buffer)

-

Sodium borohydride (NaBH₄)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Internal standard for GC-MS analysis

-

Derivatization agent for GC-MS if required

-

Protocol for Expression and Purification of Recombinant Papaya HPL

This protocol is based on the expression of an N-terminally truncated papaya HPL in E. coli.[2][6]

-

Transformation: Transform the expression vector containing the HPL gene into a suitable E. coli expression strain.

-

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of expression medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated affinity chromatography column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the HPL using an elution buffer containing an appropriate eluting agent (e.g., imidazole for His-tagged proteins).

-

Buffer Exchange and Storage: Exchange the buffer of the purified enzyme to a suitable storage buffer using dialysis or a desalting column. Store the purified enzyme at -80°C.

Protocol for One-Pot Enzymatic Cascade Reaction

This protocol describes a one-pot reaction starting from a vegetable oil.[2][4]

-

Reaction Setup: In a reaction vessel, combine the vegetable oil and a suitable buffer.

-

Lipase Addition: Add the lipase to the reaction mixture to initiate the hydrolysis of triglycerides to free fatty acids. Incubate with stirring for a defined period (e.g., 1-3 hours).

-

Lipoxygenase Addition: Add the lipoxygenase to the reaction mixture to convert the liberated linoleic acid to 13S-HPODE. Continue the incubation with adequate aeration, as this step requires oxygen.

-

Hydroperoxide Lyase Addition: After the formation of 13S-HPODE, add the purified hydroperoxide lyase to catalyze the final cleavage step to produce 12-ODO and hexanal. The reaction time for this step is typically short (e.g., 1-15 minutes).[2]

-

Reaction Termination: Stop the reaction by adding a quenching agent or by proceeding immediately to the extraction step.

Protocol for Product Extraction and Analysis

-

Extraction: Acidify the reaction mixture to protonate the carboxylic acid group of 12-ODO. Extract the product with an organic solvent such as ethyl acetate.

-

Reduction: To facilitate analysis by GC-MS, the aldehyde group of 12-ODO is typically reduced to an alcohol.[2] Dry the organic extract and redissolve it in a suitable solvent. Add sodium borohydride and incubate to reduce the aldehyde.

-

Sample Preparation for GC-MS: After the reduction is complete, quench the reaction and extract the reduced product. The sample may require derivatization (e.g., silylation) to improve its volatility for GC-MS analysis.

-

GC-MS Analysis: Analyze the prepared sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the derivatized 12-ODO. Use an appropriate internal standard for accurate quantification.

Conclusion

The enzymatic cascade presented provides a robust and efficient method for the production of this compound from renewable resources. By optimizing the reaction conditions and utilizing highly active recombinant enzymes, significant yields of this valuable oxylipin can be achieved. These protocols offer a foundation for researchers to produce 12-ODO for further investigation into its biological activities and potential therapeutic applications. Further research may focus on process optimization for larger-scale synthesis.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. OPUS 4 | Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade [epb.bibl.th-koeln.de]

- 5. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: 12-Oxododec-9-enoic Acid as a Versatile Bifunctional Precursor for Biopolymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 12-Oxododec-9-enoic acid as a key bifunctional precursor for the synthesis of advanced biopolymers. This document outlines the enzymatic synthesis of this compound and its subsequent conversion into monomers suitable for the production of high-performance polyesters and polyamides. The protocols are designed to be a valuable resource for researchers in materials science, polymer chemistry, and drug development, offering a sustainable alternative to petroleum-based polymers.

Introduction

This compound is a C12 oxo fatty acid that can be derived from renewable resources like linoleic and linolenic acids.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, makes it a highly versatile platform molecule for the synthesis of a variety of biopolymers.[3][4] Through straightforward chemical or enzymatic modifications, the aldehyde functionality can be converted into a hydroxyl group to produce 12-hydroxydodec-9-enoic acid for polyester synthesis, or into an amine group to yield 12-aminododec-9-enoic acid, a direct precursor for Nylon 12.[4][5] This approach aligns with the principles of green chemistry by utilizing renewable feedstocks and enzymatic catalysis to create high-value polymers.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through an enzymatic cascade, starting from readily available plant oils.[3][6]

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is based on the work of Coenen et al. (2022).[3]

Materials:

-

Safflower oil (or other high linoleic acid oil)

-

Pseudomonas fluorescens lipase

-

Glycine max lipoxygenase (LOX-1)

-

Recombinant papaya hydroperoxide lyase (HPL)

-

Potassium phosphate buffer (pH 6.5)

-

Ethyl acetate for extraction

-

Sodium borohydride (for optional reduction for analysis)

Procedure:

-

Lipase-mediated hydrolysis: In a suitable reaction vessel, create an emulsion of safflower oil in potassium phosphate buffer. Add Pseudomonas fluorescens lipase to initiate the hydrolysis of triglycerides to free fatty acids.

-

Lipoxygenase-catalyzed oxidation: Introduce Glycine max lipoxygenase (LOX-1) to the reaction mixture. This enzyme catalyzes the dioxygenation of linoleic acid to 13S-hydroperoxyoctadecadienoic acid (13S-HPODE).

-

HPL-catalyzed cleavage: Add the recombinant papaya hydroperoxide lyase (HPL) to the mixture. HPL cleaves 13S-HPODE into hexanal and 12-oxo-9(Z)-dodecenoic acid.

-

Reaction Quenching and Extraction: After a short reaction time (e.g., 1 minute after HPL addition), quench the reaction and extract the products with ethyl acetate.[3] The rapid extraction is crucial due to the reactivity of the product.[3]

-

Purification: The 12-oxo-9(Z)-dodecenoic acid can be purified from the organic extract using standard chromatographic techniques.

Quantitative Data: A yield of 43% of 12-oxo-9(Z)-dodecenoic acid was obtained from safflower oil in a one-pot enzyme cascade.[3] When starting with 1 mM of the intermediate 13S-HPODE, a 90% yield of 12-oxo-9(Z)-dodecenoic acid was achieved in just 10 seconds.[3]

Synthesis of Biopolymers from this compound Derivatives

Polyester Synthesis from 12-Hydroxydodecanoic Acid

The aldehyde group of this compound can be reduced to a hydroxyl group to form 12-hydroxydodec-9-enoic acid. Subsequent hydrogenation of the double bond yields 12-hydroxydodecanoic acid, a monomer for polyester synthesis.

Experimental Protocol: Melt Polycondensation of 12-Hydroxydodecanoic Acid

This protocol is a general procedure adapted from literature on the polymerization of long-chain hydroxy acids.

Materials:

-

12-Hydroxydodecanoic acid

-

Titanium(IV) isopropoxide (catalyst)

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection

Procedure:

-

Monomer and Catalyst Charging: Charge the reaction vessel with 12-hydroxydodecanoic acid and the catalyst (e.g., 50-300 ppm of titanium(IV) isopropoxide).

-

First Stage (Nitrogen Atmosphere): Heat the mixture to 200°C under a gentle stream of nitrogen for approximately 2 hours with continuous stirring. This stage facilitates the initial esterification and removal of water.

-

Second Stage (Vacuum): Increase the temperature to 220°C and apply a high vacuum (e.g., 0.1 mmHg) for 4-6 hours. This step is crucial for removing the remaining water and driving the polymerization to achieve a high molecular weight polymer.

-

Polymer Recovery: Cool the reaction vessel to room temperature and recover the resulting poly(12-hydroxydodecanoate).

Quantitative Data for Poly(ω-hydroxyalkanoates):

The following table summarizes the influence of catalyst concentration on the molecular weight of poly(ω-hydroxytetradecanoate), a close analog of poly(12-hydroxydodecanoate), demonstrating the expected trends.

| Catalyst (Ti[OiPr]₄) Conc. (ppm) | Molar Mass (Mw) ( g/mol ) |

| 50 | 53,000 |

| 100 | 80,000 |

| 200 | 100,000 |

| 300 | 110,000 |

Data adapted from studies on poly(ω-hydroxytetradecanoate) and are expected to be representative.

Thermal and Mechanical Properties of Poly(12-hydroxydodecanoate) Analogs:

| Property | Value |

| Melting Temperature (Tm) | 75 - 90 °C |

| Glass Transition Temperature (Tg) | -40 to -20 °C |

| Tensile Strength | 20 - 50 MPa |

| Elongation at Break | 200 - 700% |

These values are typical for long-chain aliphatic polyesters and may vary with molecular weight.

Polyamide Synthesis from 12-Aminododecanoic Acid (Nylon 12)

The aldehyde group of this compound can be converted to an amino group via reductive amination to produce 12-aminododec-9-enoic acid. Subsequent hydrogenation yields 12-aminododecanoic acid, the monomer for Nylon 12.

Experimental Protocol: Melt Polycondensation of 12-Aminododecanoic Acid

This is a standard industrial process for the synthesis of Nylon 12.

Materials:

-

12-Aminododecanoic acid

-

High-pressure reaction vessel with stirring and a nitrogen/vacuum line

Procedure:

-

Monomer Charging: Charge the reaction vessel with 12-aminododecanoic acid.

-

Inerting: Purge the vessel with nitrogen to remove any oxygen.

-

Heating and Pressurization: Heat the monomer under a nitrogen atmosphere to a temperature of 260-300°C. The reaction is typically carried out under pressure to prevent the sublimation of the monomer.

-

Polycondensation: Maintain the temperature and pressure for a set period to allow for polycondensation to occur, with the elimination of water.

-

Vacuum Step: Reduce the pressure and apply a vacuum to remove the remaining water and drive the polymerization to completion, thereby increasing the molecular weight.

-

Extrusion and Pelletizing: Extrude the molten polymer from the reactor, cool it in a water bath, and pelletize it for further processing.

Properties of Nylon 12:

| Property | Value |

| Melting Point | 178-180 °C |

| Density | 1.01 g/cm³ |

| Tensile Strength | 40-55 MPa |

| Elongation at Break | 100-300% |

| Water Absorption (24h) | ~0.25% |

Visualizations

Caption: Experimental workflow for biopolymer synthesis.

Caption: Enzymatic cascade for this compound synthesis.

Caption: Bifunctional nature of this compound.

References

- 1. Nylon 12 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De novo biosynthesis of nylon 12 monomer ω-aminododecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Nylon 12 material properties and application areas [wanhan-plastic.com]

Application Notes and Protocols: Antimicrobial Activity of 12-Oxododec-9-enoic Acid Against Phytopathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxododec-9-enoic acid (12-ODO) is an oxylipin, a class of oxygenated fatty acids that play significant roles in plant defense signaling. While its role as a precursor to jasmonic acid and as a signaling molecule in plants is established, its direct antimicrobial activity against phytopathogens is an emerging area of interest. These application notes provide an overview of the potential antimicrobial effects of 12-ODO and detailed protocols for its evaluation, intended to guide researchers in the screening and characterization of this and similar compounds for crop protection applications.

Due to the limited availability of direct quantitative data for 12-ODO, this document presents representative data from closely related oxylipins and fatty acids to illustrate the expected antimicrobial activity and to provide a framework for experimental design.

Potential Mechanisms of Action

Unsaturated fatty acids and oxylipins can exert antimicrobial effects through various mechanisms. The primary modes of action are believed to be:

-

Membrane Perturbation: The amphipathic nature of these molecules allows them to insert into the lipid bilayer of microbial cell membranes. This can disrupt membrane integrity, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.[1][2]

-

Inhibition of Fatty Acid Synthesis: Exogenous fatty acids can interfere with the bacterial type II fatty acid synthase (FAS-II) pathway, which is essential for bacterial viability and distinct from the type I FAS found in mammals, making it an attractive target for antimicrobial development.[3][4][5][6]

-

Induction of Oxidative Stress: The presence of unsaturated fatty acids can lead to the generation of reactive oxygen species (ROS) within the microbial cell, causing damage to proteins, lipids, and DNA.[7][8]

-

Interference with Signaling Pathways: Oxylipins can act as signaling molecules that may disrupt microbial processes such as sporulation, biofilm formation, and virulence factor expression.[9][10][11]

Data Presentation: Representative Antimicrobial Activity

The following tables summarize the antimicrobial activity of oxylipins and unsaturated fatty acids against various phytopathogens. This data is provided as a reference for the potential efficacy of this compound.

Table 1: Antifungal Activity of Oxylipins Against Fungal Phytopathogens

| Compound | Target Phytopathogen | Activity | Reference |

| (9E,11Z)-12-oxo-9,11-octadecadienoic acid | Phomopsis spp. | Effective in in-vitro studies | [3] |

| (10E,12E)-9-oxo-10,12-octadecadienoic acid | Phomopsis spp. | Effective in in-vitro studies | [3] |

| 12-Oxo-10,15(Z)-phytodienoic acid (12-oxo-PDA) | Various eukaryotic pathogens | ~50% growth inhibition | [3] |

Table 2: Antifungal Activity of Unsaturated Fatty Acids Against Fungal Phytopathogens

| Compound | Target Phytopathogen | Concentration | Effect | Reference |

| Linolenic acid | Rhizoctonia solani | 100 µM | Reduced mycelial growth | [4][5][9] |

| Linolenic acid | Crinipellis perniciosa | 100 µM | Reduced mycelial growth | [4][5][9] |

| Linolenic acid | Pythium ultimum | 1000 µM | Reduced mycelial growth | [4][5][9] |

| Linolenic acid | Pyrenophora avenae | 1000 µM | Reduced mycelial growth | [4][5][9] |

| Linoleic acid | Rhizoctonia solani | 1000 µM | Reduced mycelial growth | [4][5][9] |

| Linoleic acid | Pythium ultimum | 1000 µM | Reduced mycelial growth | [4][5][9] |

| Linoleic acid | Pyrenophora avenae | 1000 µM | Reduced mycelial growth | [4][5][9] |

| Linoleic acid | Crinipellis perniciosa | 100 µM | Reduced mycelial growth | [4][5][9] |

| Oleic acid | Pythium ultimum | 100 µM | Reduced mycelial growth | [4][5][9] |

| Oleic acid | Crinipellis perniciosa | 1000 µM | Reduced mycelial growth | [4][5][9] |

Experimental Protocols

Detailed methodologies for key experiments to assess the antimicrobial activity of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound (12-ODO)

-

Phytopathogen of interest (bacterial or fungal)

-

Appropriate sterile liquid growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)

-

Sterile 96-well microtiter plates

-

Sterile deionized water

-

Solvent for 12-ODO (e.g., DMSO or ethanol)

-

Positive control (e.g., commercial bactericide or fungicide)

-

Negative control (medium with solvent)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare 12-ODO Stock Solution: Dissolve 12-ODO in a suitable solvent to a high concentration (e.g., 10 mg/mL).

-

Prepare Inoculum: Culture the phytopathogen in its appropriate medium. For bacteria, adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). For fungi, prepare a spore suspension and adjust the concentration to approximately 1 x 10⁶ spores/mL.

-

Serial Dilutions: a. Add 100 µL of sterile growth medium to each well of a 96-well plate. b. Add a specific volume of the 12-ODO stock solution to the first well of each row to be tested and mix well to create the starting concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

-

Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

-

Controls:

-

Positive Control: Wells containing a known antimicrobial agent.

-

Negative Control: Wells containing the growth medium, inoculum, and the same concentration of solvent used for 12-ODO.

-

Sterility Control: Wells containing only the growth medium.

-

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 25-28°C for fungi, 28-37°C for bacteria) for 24-72 hours, or until sufficient growth is observed in the negative control wells.

-

MIC Determination: The MIC is the lowest concentration of 12-ODO at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Agar Disk Diffusion Assay

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

-

This compound (12-ODO)

-

Phytopathogen of interest

-

Appropriate agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi)

-

Sterile Petri dishes

-

Sterile filter paper disks (6 mm diameter)

-

Solvent for 12-ODO

-

Positive control (commercial antimicrobial)

-

Negative control (solvent)

Procedure:

-

Prepare Agar Plates: Pour the sterile molten agar medium into Petri dishes and allow it to solidify.

-

Prepare Inoculum: Prepare a suspension of the phytopathogen as described in the broth microdilution protocol.

-

Inoculate Plates: Spread a uniform lawn of the microbial suspension onto the surface of the agar plates using a sterile swab.

-

Prepare Disks: a. Dissolve 12-ODO in a solvent to achieve desired concentrations. b. Impregnate sterile filter paper disks with a known volume (e.g., 10 µL) of the 12-ODO solutions. c. Prepare positive control disks with a known antimicrobial and negative control disks with the solvent alone.

-

Place Disks: Aseptically place the impregnated disks onto the surface of the inoculated agar plates, ensuring firm contact.

-

Incubation: Incubate the plates under appropriate conditions for 24-48 hours.

-

Measure Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Activity Assays

Caption: Workflow for antimicrobial activity assays of this compound.

Hypothesized Signaling Pathway for Antimicrobial Action

Caption: Hypothesized mechanisms of antimicrobial action of this compound.

References

- 1. Frontiers | Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibiting bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of Topical Ozone-Based Antimicrobials: A Promising Strategy Against Antimicrobial Resistance [zenodo.org]

- 9. Fatty Acids and Oxylipins as Antifungal and Anti-Mycotoxin Agents in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease [frontiersin.org]

Application Notes and Protocols for the Extraction of 12-Oxo-Phytodienoic Acid from Plant Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-oxo-phytodienoic acid (OPDA) is a crucial signaling molecule in plants, serving as a precursor to jasmonic acid (JA) and also exhibiting its own distinct biological activities.[1] It plays a significant role in plant defense against pathogens and insects, as well as in various developmental processes.[1] Accurate quantification of OPDA in plant tissues is essential for understanding its physiological roles and for potential applications in agriculture and drug development. These application notes provide detailed protocols for the extraction, purification, and quantification of OPDA from various plant tissues.

Biosynthesis and Signaling Pathway of 12-Oxo-Phytodienoic Acid

OPDA is synthesized from α-linolenic acid released from chloroplast membranes.[2] The biosynthesis is a multi-step enzymatic process primarily occurring in the chloroplasts and peroxisomes. The pathway is initiated by lipoxygenase (LOX) and involves allene oxide synthase (AOS) and allene oxide cyclase (AOC) to produce OPDA.[3][4] OPDA can then be further metabolized to jasmonic acid. The signaling cascade initiated by OPDA and other jasmonates involves the SCF-COI1-JAZ co-receptor complex, leading to the activation of transcription factors and the expression of jasmonate-responsive genes.[2][3]

Experimental Protocols

The extraction and quantification of OPDA from plant tissues require careful handling to prevent enzymatic degradation and oxidation. The general workflow involves rapid harvesting and freezing of tissue, homogenization, extraction with organic solvents, purification, derivatization, and finally, analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Liquid-Liquid Extraction (LLE) of OPDA

This protocol is suitable for a wide range of plant tissues and provides a robust method for initial extraction.

Materials:

-

Plant tissue (leaves, roots, etc.)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 80% acetonitrile in water with 1% acetic acid

-

Internal standard (e.g., d5-OPDA)

-

Centrifuge tubes (50 mL)

-

Ethyl acetate

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen evaporator

-

GC-MS or LC-MS/MS system

Procedure:

-

Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction:

-

Transfer approximately 100 mg of the powdered tissue to a 50 mL centrifuge tube.

-

Add 10 mL of pre-chilled extraction solvent (80% acetonitrile with 1% acetic acid).

-

Add a known amount of internal standard (e.g., d5-OPDA) for accurate quantification.

-

Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.

-

-

Centrifugation: Centrifuge the extract at 4,000 x g for 10 minutes at 4°C.

-

Liquid-Liquid Extraction:

-

Carefully transfer the supernatant to a new 50 mL tube.

-

Add an equal volume of ethyl acetate and 5 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Collect the upper ethyl acetate phase.

-

Repeat the extraction of the aqueous phase with another volume of ethyl acetate.

-

-

Drying and Concentration:

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., acetonitrile or ethyl acetate) for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for OPDA Purification

SPE is an effective method for cleaning up the crude extract and concentrating OPDA prior to analysis. C18 cartridges are commonly used for this purpose.[5]

Materials:

-

Crude plant extract (from Protocol 1, before the LLE step)

-

C18 SPE cartridges (e.g., 500 mg)

-

SPE manifold

-

Methanol (100%)

-

Conditioning solution: 90/10 Methanol/Water with 0.1% TFA[5]

-

Equilibration/Load solution: 0.1% TFA in Water[5]

-

Wash solution: 5% Methanol/Water with 0.1% TFA[5]

-

Elution solution: 50/50 Acetonitrile/Water with 0.1% TFA[5]

-

Nitrogen evaporator

Procedure:

-

Cartridge Conditioning:

-

Pass 5 mL of 100% methanol through the C18 cartridge.

-

Follow with 5 mL of the conditioning solution. Do not allow the cartridge to go dry.[5]

-

-

Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of the equilibration/load solution.[5]

-

Sample Loading:

-

Acidify the crude plant extract with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Load the acidified extract onto the equilibrated C18 cartridge at a slow flow rate (approximately 1 drop per second).[5]

-

-

Washing: Wash the cartridge with 5 mL of the wash solution to remove polar impurities.

-

Elution: Elute the OPDA from the cartridge with 5 mL of the elution solution.[5]

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

Protocol 3: Derivatization for GC-MS Analysis

For GC-MS analysis, the carboxyl group of OPDA needs to be derivatized to increase its volatility. Methylation with diazomethane or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common methods.

Methylation with Diazomethane (Caution: Diazomethane is explosive and toxic. Handle with extreme care in a fume hood).

Materials:

-

Dried OPDA extract

-

Diazomethane solution in diethyl ether

-

Nitrogen evaporator

-

GC-MS vials

Procedure:

-

Reaction:

-

To the dried extract, add 50 µL of a freshly prepared solution of diazomethane in diethyl ether.

-

Allow the reaction to proceed for 10 minutes at room temperature. A persistent yellow color indicates an excess of diazomethane.

-

-

Evaporation: Gently evaporate the excess diazomethane and solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

Silylation with BSTFA

Materials:

-

Dried OPDA extract

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

-

Pyridine (anhydrous)

-

Heating block

-

GC-MS vials

Procedure:

-

Reaction:

-

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

-

Seal the vial and heat at 60°C for 30 minutes.

-

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Data Presentation

The following table summarizes reported levels of 12-oxo-phytodienoic acid in various plant tissues under different conditions. This data can serve as a reference for expected yields and for comparing the efficiency of different extraction methods.

| Plant Species | Tissue | Condition | OPDA Level (ng/g Fresh Weight) | Extraction Method | Analytical Method | Reference |

| Arabidopsis thaliana | Leaves | Unwounded | ~50 | Not specified | Not specified | [6] |

| Arabidopsis thaliana | Leaves | Wounded (45 min) | Increased ~100-fold | Not specified | Not specified | [7] |

| Arabidopsis thaliana | Seeds | Wild Type | ~200 | Not specified | LC-MS/MS | [8][9] |

| Pisum sativum (Pea) | Leaves | Wounded | <50 pmol/mg Chl | Not specified | Not specified | [6] |

| Solanum lycopersicum (Tomato) | Embryo | Developing | Present | Not specified | Not specified | [10] |

| Solanum lycopersicum (Tomato) | Fruits | Ripening | Varies with stage | Not specified | Not specified | [11][12][13][14] |

Note: The reported values can vary significantly depending on the specific plant ecotype, growth conditions, and the precise experimental protocol used. The provided data is for comparative purposes.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the extraction, purification, and quantification of 12-oxo-phytodienoic acid from plant tissues. The choice between liquid-liquid extraction and solid-phase extraction will depend on the specific research needs, sample matrix, and available equipment. For accurate quantification, especially at low concentrations, the use of an internal standard is highly recommended. Proper derivatization is crucial for successful GC-MS analysis. The provided data and diagrams offer a valuable resource for researchers entering this field.

References

- 1. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. Modifications of membrane lipids in response to wounding of Arabidopsis thaliana leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in<i>Arabidopsis</i> | CiNii Research [cir.nii.ac.jp]

- 10. Role of cis-12-Oxo-Phytodienoic Acid in Tomato Embryo Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemtech.ktu.lt [chemtech.ktu.lt]